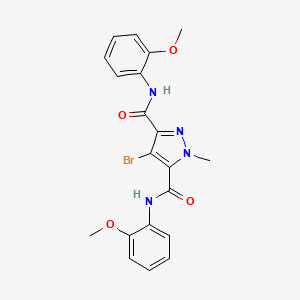

4-bromo-N,N'-bis(2-methoxyphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 4-bromo-N,N’-bis(2-méthoxyphényl)-1-méthyl-1H-pyrazole-3,5-dicarboxamide est un composé organique synthétique caractérisé par sa structure unique, qui comprend un atome de brome, deux groupes méthoxyphényle et un cycle pyrazole.

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La synthèse du 4-bromo-N,N’-bis(2-méthoxyphényl)-1-méthyl-1H-pyrazole-3,5-dicarboxamide implique généralement plusieurs étapes :

Formation du cycle pyrazole : L’étape initiale implique souvent la cyclisation d’un précurseur adapté pour former le cycle pyrazole. Cela peut être réalisé par réaction de l’hydrazine avec un composé 1,3-dicarbonylé en conditions acides ou basiques.

Amidation : L’étape finale implique la formation des groupes dicarboxamide. Cela peut être réalisé en faisant réagir le pyrazole bromé avec la 2-méthoxyaniline en présence d’un agent de couplage tel que l’EDCI (1-éthyl-3-(3-diméthylaminopropyl)carbodiimide) et d’une base telle que la triéthylamine.

Méthodes de production industrielle

La production industrielle de ce composé suivrait probablement des voies synthétiques similaires, mais à plus grande échelle, avec des optimisations pour le rendement, la pureté et la rentabilité. Cela pourrait inclure l’utilisation de réacteurs à écoulement continu pour un meilleur contrôle des conditions de réaction et une meilleure évolutivité.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau des groupes méthoxy, conduisant à la formation d’aldéhydes ou d’acides carboxyliques correspondants.

Réduction : Les réactions de réduction peuvent cibler l’atome de brome ou les groupes carbonyle, ce qui peut donner des dérivés débromés ou des amides réduits.

Substitution : L’atome de brome dans le composé le rend sensible aux réactions de substitution nucléophile, où le brome peut être remplacé par divers nucléophiles tels que les amines, les thiols ou les alcoolates.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO₄) ou le trioxyde de chrome (CrO₃) en conditions acides.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) sont généralement utilisés.

Substitution : Les réactions de substitution nucléophile emploient souvent des réactifs tels que l’azoture de sodium (NaN₃) ou le thiocyanate de potassium (KSCN) dans des solvants aprotiques polaires.

Produits majeurs

Oxydation : Les produits peuvent inclure le 4-bromo-N,N’-bis(2-formylphényl)-1-méthyl-1H-pyrazole-3,5-dicarboxamide.

Réduction : Les produits peuvent inclure le 4-bromo-N,N’-bis(2-méthoxyphényl)-1-méthyl-1H-pyrazole-3,5-dicarboxamide avec des groupes amide réduits.

Substitution : Les produits peuvent inclure des dérivés où l’atome de brome est remplacé par d’autres groupes fonctionnels.

Applications de la recherche scientifique

Chimie

En synthèse organique, le 4-bromo-N,N’-bis(2-méthoxyphényl)-1-méthyl-1H-pyrazole-3,5-dicarboxamide sert d’intermédiaire polyvalent pour la préparation de molécules plus complexes. Sa structure unique permet diverses réactions de fonctionnalisation, ce qui le rend précieux dans le développement de nouvelles méthodologies synthétiques.

Biologie et médecine

Ce composé a des applications potentielles en chimie médicinale, en particulier dans la conception de nouveaux médicaments. Sa structure suggère qu’il pourrait interagir avec des cibles biologiques telles que des enzymes ou des récepteurs, ce qui en fait un candidat pour la découverte et le développement de médicaments. Les études peuvent se concentrer sur son activité contre des maladies spécifiques ou sur sa capacité à moduler des voies biologiques.

Industrie

Dans l’industrie de la science des matériaux, ce composé pourrait être utilisé dans le développement de nouveaux matériaux ayant des propriétés spécifiques, telles que des polymères ou des revêtements. Sa capacité à subir diverses réactions chimiques en fait un élément de construction utile pour créer des matériaux ayant des fonctionnalités adaptées.

Applications De Recherche Scientifique

4-BROMO-N3,N5-BIS(2-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for the development of new drugs targeting various diseases.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Material Science: It can be used in the development of new materials with specific properties such as conductivity or fluorescence.

Mécanisme D'action

Le mécanisme par lequel le 4-bromo-N,N’-bis(2-méthoxyphényl)-1-méthyl-1H-pyrazole-3,5-dicarboxamide exerce ses effets dépend de son application spécifique. En chimie médicinale, il peut agir en se liant à une enzyme ou un récepteur particulier, inhibant ou activant sa fonction. Les cibles moléculaires et les voies impliquées seraient identifiées par des tests biochimiques et des études de modélisation moléculaire.

Comparaison Avec Des Composés Similaires

Composés similaires

- 4-bromo-N-(2-méthoxyphényl)benzènesulfonamide

- 4-bromo-N-(2-méthylphényl)benzènesulfonamide

- 4-bromo-N,N-bis(2-cyanoéthyl)benzènesulfonamide

Unicité

Comparé à ces composés similaires, le 4-bromo-N,N’-bis(2-méthoxyphényl)-1-méthyl-1H-pyrazole-3,5-dicarboxamide est unique en raison de la présence du cycle pyrazole et de l’arrangement spécifique des groupes fonctionnels. Cette structure unique confère une réactivité chimique distincte et une activité biologique potentielle, ce qui en fait un composé précieux pour diverses applications de recherche.

Propriétés

Formule moléculaire |

C20H19BrN4O4 |

|---|---|

Poids moléculaire |

459.3 g/mol |

Nom IUPAC |

4-bromo-3-N,5-N-bis(2-methoxyphenyl)-1-methylpyrazole-3,5-dicarboxamide |

InChI |

InChI=1S/C20H19BrN4O4/c1-25-18(20(27)23-13-9-5-7-11-15(13)29-3)16(21)17(24-25)19(26)22-12-8-4-6-10-14(12)28-2/h4-11H,1-3H3,(H,22,26)(H,23,27) |

Clé InChI |

CLMQJYNCAFENRK-UHFFFAOYSA-N |

SMILES canonique |

CN1C(=C(C(=N1)C(=O)NC2=CC=CC=C2OC)Br)C(=O)NC3=CC=CC=C3OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(4-Nitrophenyl)-2-oxoethyl] 2-[(2-benzamidoacetyl)amino]acetate](/img/structure/B11662026.png)

![5-amino-3-{(Z)-1-cyano-2-[5-(2-fluorophenyl)furan-2-yl]ethenyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B11662032.png)

![7-(4-Benzyloxy-phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid methyl ester](/img/structure/B11662036.png)

![4-(4-{[2-(4-bromo-3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenoxy)benzoic acid](/img/structure/B11662037.png)

![1-(4-fluorophenyl)-2-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone](/img/structure/B11662049.png)

![(Z)-methyl 4-(2-(benzo[d]thiazol-2(3H)-ylidene)-2-cyanoacetyl)benzoate](/img/structure/B11662054.png)

![N'-[(Z)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene]pyrazine-2-carbohydrazide](/img/structure/B11662056.png)

![N'-[(1E)-1-(2-chlorophenyl)ethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11662077.png)

![methyl 2-{[(4-methyl-3-nitrophenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11662080.png)

![2-chloro-5-(5-{(Z)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B11662088.png)

![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11662092.png)

![(4E)-4-[4-(diethylamino)benzylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11662108.png)